physicochemical properties of 4-Chloro-2-(methylthio)-1-nitrobenzene
physicochemical properties of 4-Chloro-2-(methylthio)-1-nitrobenzene
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(methylthio)-1-nitrobenzene
Abstract
4-Chloro-2-(methylthio)-1-nitrobenzene is a substituted nitroaromatic compound featuring a unique combination of functional groups that make it a molecule of significant interest for synthetic chemistry. As a potential building block in the development of novel pharmaceutical agents and functional materials, a thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the chemical identity, known and predicted physicochemical properties, and detailed experimental protocols for their characterization. We delve into the causality behind experimental choices, offering insights into the compound's spectral signature, reactivity, and safe handling procedures, thereby providing a holistic technical resource for its application in a laboratory setting.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to establish its unambiguous identity. 4-Chloro-2-(methylthio)-1-nitrobenzene is systematically identified by its molecular structure and various chemical registry numbers.
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IUPAC Name: 1-Chloro-2-(methylthio)-4-nitrobenzene
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Synonyms: 4-Chloro-2-nitrothioanisole, 5-Chloro-2-(methylmercapto)nitrobenzene[1]
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CAS Number: 1199-36-6[2]
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Molecular Formula: C₇H₆ClNO₂S[3]
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Molecular Weight: 203.65 g/mol [3]
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InChI Key: UFLRXTNPCRROEB-UHFFFAOYSA-N[4]
The molecule's structure, presented below, consists of a benzene ring substituted with a chloro group, a methylthio group, and a nitro group. The relative positions of these functional groups dictate its electronic properties, reactivity, and overall physicochemical behavior.
Caption: Molecular structure of 4-Chloro-2-(methylthio)-1-nitrobenzene.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 203.65 g/mol | [3] |
| Molecular Formula | C₇H₆ClNO₂S | [3] |
| Physical State | Solid (predicted) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Predicted XlogP | 2.8 | [4] |
Experimental Determination of Physicochemical Properties
For novel or sparsely characterized compounds like 4-Chloro-2-(methylthio)-1-nitrobenzene, direct experimental measurement is the gold standard. The following protocols outline robust methods for determining key physicochemical parameters.
Workflow for Property Determination
The logical flow for characterizing a new chemical entity involves a series of sequential analyses, starting with basic thermal properties and moving towards more complex structural and purity assessments.
Caption: Standard workflow for physicochemical characterization.
Protocol for Melting Point Determination via DSC
Rationale: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of a pure crystalline solid. It offers high precision and simultaneously provides data on the enthalpy of fusion and potential thermal events like decomposition.
Methodology:
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Sample Preparation: Accurately weigh 1-3 mg of 4-Chloro-2-(methylthio)-1-nitrobenzene into an aluminum DSC pan.
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Encapsulation: Crimp the pan with a lid to ensure good thermal contact and contain the sample.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
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Equilibrate the cell at 25 °C.
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Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).
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Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area corresponds to the enthalpy of fusion.
Protocol for Purity Assessment via HPLC
Rationale: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of the synthesized compound. A published method for this specific compound provides an excellent starting point.[5]
Methodology:
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Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with a small amount of acidifier like phosphoric or formic acid to ensure sharp peak shapes.[5] A typical gradient might run from 30% to 90% MeCN over 10-15 minutes.
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Column: Utilize a C18 reverse-phase column (e.g., Newcrom R1).[5]
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Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent (like MeCN) to a concentration of ~1 mg/mL.
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Injection & Detection: Inject 5-10 µL of the sample solution into the HPLC system. Monitor the eluent using a UV detector, selecting a wavelength where the nitroaromatic chromophore absorbs strongly (typically 254 nm or a wavelength maximum determined by a photodiode array detector).
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Data Analysis: Purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Spectral Analysis and Structural Confirmation
Spectroscopic techniques provide fingerprint-level confirmation of a molecule's structure.
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¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show a complex aromatic region with three distinct signals corresponding to the protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) and chemical shifts will be influenced by the directing effects of the three different substituents. A sharp singlet, shifted downfield to approximately 2.5-2.6 ppm, is expected for the three protons of the methylthio (-SCH₃) group.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals: six for the aromatic carbons and one for the methyl carbon. The carbons directly attached to the electronegative nitro, chloro, and sulfur groups will be significantly shifted.
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Strong characteristic absorption bands are expected for:
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Nitro Group (NO₂): Asymmetric stretching around 1520-1560 cm⁻¹ and symmetric stretching near 1345-1385 cm⁻¹.
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Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.
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C-Cl Bond: Stretching in the 1000-1100 cm⁻¹ region.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition with high accuracy. The predicted monoisotopic mass is 202.98077 Da.[4] The fragmentation pattern would likely involve the loss of the nitro group (-46 Da), the methyl radical from the thioether (-15 Da), or the entire methylthio group (-47 Da).
Reactivity Profile and Synthetic Utility
The combination of functional groups in 4-Chloro-2-(methylthio)-1-nitrobenzene makes it a versatile intermediate for further chemical synthesis.
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Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline derivative) using standard reducing agents like tin(II) chloride (SnCl₂)/HCl, catalytic hydrogenation (H₂/Pd-C), or iron powder in acidic media. This transformation is fundamental in the synthesis of many dyes, pharmaceuticals, and agrochemicals.
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the chloro substituent towards nucleophilic aromatic substitution. This allows the chlorine atom to be displaced by a variety of nucleophiles (e.g., amines, alkoxides, cyanides), providing a pathway to a wide range of disubstituted and trisubstituted benzene derivatives.
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Oxidation of the Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using oxidizing agents like hydrogen peroxide or m-CPBA. This modification dramatically alters the electronic and steric properties of the molecule, opening up further synthetic possibilities.
Caption: Key reaction pathways for synthetic modification.
Safety and Handling
As with any nitroaromatic compound, 4-Chloro-2-(methylthio)-1-nitrobenzene should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not widely available, general precautions for this class of compounds should be strictly followed.
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Engineering Controls: Use only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
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Handling: Avoid contact with skin and eyes.[2] Do not ingest. Avoid the formation of dust.
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] Keep away from strong oxidizing agents, strong bases, and reducing agents.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
4-Chloro-2-(methylthio)-1-nitrobenzene is a multifunctional chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This guide has outlined its fundamental chemical identity and provided a framework for its comprehensive physicochemical characterization through established experimental protocols. Its reactivity, governed by the interplay of its nitro, chloro, and methylthio groups, allows for diverse and predictable chemical transformations. By adhering to the detailed methodologies and safety precautions presented herein, researchers can confidently and effectively utilize this compound in their discovery and development programs.
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